molecular formula C13H18O B7870815 4-Pentylacetophenone

4-Pentylacetophenone

Cat. No. B7870815
M. Wt: 190.28 g/mol
InChI Key: FTMYBIWHCDBCCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Pentylacetophenone is a useful research compound. Its molecular formula is C13H18O and its molecular weight is 190.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Pentylacetophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Pentylacetophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Environmental Chemistry and Toxicology : Ruggeri et al. (2013) identified that 4-isobutylacetophenone (a compound similar to 4-Pentylacetophenone) can be formed from the anti-inflammatory drug ibuprofen in surface waters, highlighting its environmental impact and potential toxicity (Ruggeri et al., 2013).

  • Chromatography : Soják et al. (1990) demonstrated the use of 4-Pentylacetophenone in high-efficiency glass capillary columns for the separation of isomeric n-alkenes and n-alkanes, emphasizing its utility in gas chromatography (Soják et al., 1990).

  • Organic Synthesis and Catalysis : Yadav and Bhagat (2005) explored the use of 4-(Methylthio)acetophenone (closely related to 4-Pentylacetophenone) in the synthesis of important drugs, underlining its significance in pharmaceutical manufacturing (Yadav & Bhagat, 2005).

  • Spectroscopy and Material Science : Saravanan and Balachandran (2015) conducted an experimental and theoretical study on the structures and vibrations of 4-Hexylacetophenone, providing insights into its spectroscopic properties and applications in material science (Saravanan & Balachandran, 2015).

  • Analytical Chemistry : Zorita et al. (2007) developed a novel method using 4-isobutylacetophenone for the determination of toxic substances in environmental samples, showcasing its applicability in analytical chemistry (Zorita, Barri, & Mathiasson, 2007).

properties

IUPAC Name

3-methyl-1-phenylhexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-3-7-11(2)10-13(14)12-8-5-4-6-9-12/h4-6,8-9,11H,3,7,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMYBIWHCDBCCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)CC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Pentylacetophenone

Synthesis routes and methods

Procedure details

To a solution of 9-BBN (0.5 M in THF) (90.0 ml, 45.0 mmol) at 23° C., 1-pentene (4.93 ml, 45.0 mmol) was added. After 12 h, the solution was diluted with anhydrous dioxane (150 ml) and then 4-bromoacetophenone (5.97 g, 30.0 mmol) K3PO4 (9.55 g, 45.0 mmol), Pd(PPh3)4 (0.867 g, 0.750 mmol) were added. After deoxygenating the solution with N2 for 20 min, the solution was refluxed for 12 h. After cooling to ambient temperature, 3N NaOH (40 ml) and 30% H2O2 (40 ml) were added dropwise followed by dilution with hexanes (200 ml). After separation of layers, the organic layer was washed with brine (200 ml), dried, and concentrated under reduced pressure. The crude product was purified by flash chromatography eluting with 10% EtOAc/hexanes, to afford 4.09 g of 11 as an oil (72%). 1H NMR (CDCl3) δ 0.88 (t, J=6.9 Hz, 3H), 1.23-1.36 (m, 4H), 1.55-1.69 (m, 2H), 2.58 (s, 3 H), 2.66 (t, J=7.7 Hz, 2H), 7.25 (d, J=1.9 Hz, 2H), 7.86 (d, J=1.9 Hz, 2H); 13C NMR (CDCl3) δ 14.09, 22.58, 26.65, 30.89, 31.51, 36.04, 128.55, 128.68, 134.97, 148.92, 197.98.
Name
Quantity
90 mL
Type
reactant
Reaction Step One
Quantity
4.93 mL
Type
reactant
Reaction Step One
Quantity
5.97 g
Type
reactant
Reaction Step Two
Quantity
0.867 g
Type
catalyst
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three
Name
Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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